molecular formula C14H24BrNO2 B13519408 tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate

tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate

Cat. No.: B13519408
M. Wt: 318.25 g/mol
InChI Key: UQRHXURRXRUBKM-SRVKXCTJSA-N
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Description

Tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Tert-butyl group (t-Bu): : The tert-butyl group (also known as 2-methyl-2-propanyl) consists of three methyl groups attached to a central carbon atom. It provides steric hindrance and stability to the molecule.

  • Indole ring: : The indole moiety is a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. It’s a common structural motif found in many natural products and pharmaceuticals.

  • Bromomethyl group: : The bromomethyl group (CH₂Br) is attached to the indole ring, introducing reactivity and functionalization possibilities.

Preparation Methods

Synthetic Routes:

  • Radical Bromination

    • The tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can be synthesized via radical bromination of the corresponding indoline compound.
    • Bromination occurs at the C2 position of the indoline ring using N-bromosuccinimide (NBS) or other brominating agents.
    • The tert-butyl group provides steric protection during bromination.
  • Reductive Amination

    • Another approach involves reductive amination of an appropriate ketone or aldehyde with tert-butyl(2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylate.
    • The resulting amine is then brominated using a suitable brominating agent.

Industrial Production:

  • Industrial-scale production methods typically involve the reductive amination route due to its efficiency and scalability.

Chemical Reactions Analysis

    Oxidation: tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can undergo oxidation reactions, converting the bromomethyl group to a carboxylic acid or other functional groups.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to modify the compound.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in the field of central nervous system disorders.

    Agrochemicals: The indole scaffold is valuable for designing agrochemicals (pesticides, herbicides).

    Materials Science: tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate derivatives may find applications in materials science (e.g., liquid crystals, polymers).

Mechanism of Action

  • The compound’s mechanism of action depends on its specific derivatives.
  • Potential targets include receptors, enzymes, or cellular pathways related to neurological function or disease.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C14H24BrNO2

Molecular Weight

318.25 g/mol

IUPAC Name

tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate

InChI

InChI=1S/C14H24BrNO2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-/m0/s1

InChI Key

UQRHXURRXRUBKM-SRVKXCTJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1CBr

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CC1CBr

Origin of Product

United States

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